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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

Technical Support Center: (+)-trans-C75

Welcome to the technical support center for (+)-trans-C75. This resource is designed for
researchers, scientists, and drug development professionals to provide guidance on the
experimental use of (+)-trans-C75, with a specific focus on understanding and troubleshooting
its off-target effects.

Frequently Asked Questions (FAQS)

Q1: What is the primary, intended target of (+)-trans-C75?

Al: The primary and intended target of (+)-trans-C75 is Fatty Acid Synthase (FASN), a key
enzyme in the de novo synthesis of fatty acids.[1][2] C75 was designed as a synthetic inhibitor
of FASN and has been widely used to study the role of fatty acid synthesis in various
physiological and pathological processes, including cancer and metabolic disorders.[1] It acts
as a competitive, irreversible inhibitor of FASN.[3][4]

Q2: My experimental results are inconsistent with FASN inhibition alone. What are the known
off-target effects of (+)-trans-C75?

A2: It is crucial to recognize that (+)-trans-C75 has several well-documented off-target effects
that can significantly influence experimental outcomes. The most prominent off-targets include:

o Carnitine Palmitoyltransferase-1 (CPT-1): The (+)-C75 enantiomer is a known activator of
CPT-1, the rate-limiting enzyme for mitochondrial fatty acid oxidation.[2][5][6] This effect is
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contrary to the expected outcome of FASN inhibition (which increases malonyl-CoA, an
inhibitor of CPT-1) and can lead to increased energy expenditure and fatty acid oxidation.[5]

e Mitochondrial Fatty Acid Synthesis (mtFAS) Pathway: C75 can inhibit human mitochondrial
-ketoacyl-acyl carrier protein synthase (HsmtKAS), an enzyme in the mtFAS pathway. This
inhibition can lead to mitochondrial dysfunction, characterized by reduced lipoic acid
production, increased reactive oxygen species (ROS), and decreased cell viability.[7][8]

» AMP-activated protein kinase (AMPK): In neurons, C75 has been shown to modulate the
energy sensor AMPK. It causes a biphasic change in ATP levels (an initial decrease followed
by a sustained increase), which in turn affects AMPK phosphorylation and activity.[9]

» p38 MAP Kinase (MAPK): C75 treatment has been observed to activate the p38 MAPK
signaling pathway, which can mediate its effects on cell cycle arrest in some cancer cells.[10]

Q3: I am observing significant weight loss and reduced food intake in my animal models
treated with C75. Is this solely due to FASN inhibition?

A3: No, the anorexigenic (appetite-suppressing) and weight-loss effects are complex and
involve both central and peripheral mechanisms, many of which are off-target.

o Central Effects: C75 modulates neuronal ATP levels and AMPK activity in the hypothalamus.
This alters the expression of hypothalamic neuropeptides, leading to the inhibition of
orexigenic (appetite-stimulating) and induction of anorexigenic (appetite-suppressing)
neuropeptides, which reduces food intake.[9][11]

o Peripheral Effects: C75 stimulates CPT-1, which increases fatty acid oxidation and energy
expenditure in peripheral tissues like the liver, adipose tissue, and skeletal muscle.[5][11] It
also increases the expression of Uncoupling protein 2 (UCP2), further promoting energy
expenditure.[11][12]

Q4: My cells are showing signs of oxidative stress and mitochondrial damage after C75
treatment. How can | confirm if this is an off-target effect and potentially mitigate it?

A4: The observed oxidative stress is likely due to C75's off-target inhibition of the mitochondrial
mtFAS pathway.[7]
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o Confirmation: You can measure key indicators of mitochondrial dysfunction, such as a
decrease in mitochondrial membrane potential (MMP), an increase in reactive oxygen
species (ROS) production, and a reduction in cellular lipoic acid (LA) content.[7]

o Mitigation: Co-treatment with a lipoic acid supplement has been shown to efficiently rescue
C75-induced mitochondrial dysfunction and oxidative stress.[7][8] This can be a useful
experimental control to isolate the effects of mtFAS inhibition from FASN inhibition.

Q5: How can | differentiate between the on-target (FASN inhibition) and off-target effects in my
experiments?

A5: Differentiating these effects requires careful experimental design and specific controls.

o Use Alternative Inhibitors: Employ other FASN inhibitors that may have different off-target
profiles (e.g., Cerulenin, Orlistat, or the C75 derivative C93, which does not activate CPT-1).
[13]

o Genetic Approaches: Use siRNA or shRNA to specifically knock down FASN. A direct
comparison of the phenotype from genetic knockdown versus pharmacological inhibition with
C75 can help distinguish on-target from off-target effects. For example, FASN knockdown
does not necessarily induce the same level of ROS production or AMPK phosphorylation as
C75 treatment.[7][13]

o Rescue Experiments: As mentioned for mitochondrial effects, perform rescue experiments.
For example, to test the involvement of CPT-1 activation, you could potentially use a CPT-1
inhibitor in conjunction with C75.

Troubleshooting Guide
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Problem Encountered

Possible Cause (Off-Target
Effect)

Recommended
Troubleshooting Steps

Unexpected increase in fatty
acid oxidation and cellular ATP

levels.

C75 is activating CPT-1, the
rate-limiting enzyme for fatty
acid oxidation.[5][6]

1. Measure CPT-1 activity
directly in C75-treated vs.
control cells. 2. Use a C75
derivative like C93, which does
not activate CPT-1, as a
negative control.[13] 3.
Compare results with a genetic
knockdown of FASN.

Increased ROS production,
decreased cell viability, and

signs of mitochondrial stress.

C75 is inhibiting the
mitochondrial FAS (mtFAS)
pathway by targeting
HsmtKAS, leading to lipoic
acid depletion.[7][8]

1. Measure mitochondrial
membrane potential (MMP)
and intracellular ROS levels. 2.
Perform a rescue experiment
by co-administering a lipoic
acid supplement.[7] 3.
Compare the effects of C75
with a specific SIRNA
knockdown of HsmtKAS.[7]

Cell cycle arrest observed, but
mechanism appears

independent of p53 status.

C75 may be inducing cell cycle
arrest through activation of the
p38 MAPK pathway.[10]

1. Perform Western blot
analysis to check for
phosphorylation (activation) of
p38 MAPK. 2. Use a specific
p38 MAPK inhibitor (e.g.,
SB203580) to see if it reverses
the C75-induced cell cycle
arrest.[10]

Reduced food intake in animal
models is more pronounced
than expected from peripheral
FASN inhibition.

C75 is acting centrally on the
hypothalamus, modulating
AMPK activity and altering
neuropeptide expression.[9]
[11]

1. Analyze the expression of
orexigenic (NPY, AgRP) and
anorexigenic (POMC, CART)
neuropeptides in the
hypothalamus.[11] 2. Measure
neuronal ATP levels and AMPK

phosphorylation in
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hypothalamic tissue or relevant

neuronal cell lines.[9]

Quantitative Data Summary

Table 1: In Vitro Potency of (+)-trans-C75 on Various Cell Lines

Parameter Cell Line Value Reference(s)

35 uM (clonogenic

ICs0 (FASN Inhibition) PC3 (prostate cancer) [11[2]
assay)
50 pM (spheroid
PC3 (prostate cancer) [11[2]
growth)
A375 (melanoma) 32.43 uM [1]
o MA104 (monkey
TDso (Cytotoxicity) ] 28.5 uM [1]
kidney)
EDso (Antiviral MA104 (monkey
o ] 21.2 uM [1]
Activity) kidney)

Table 2: Quantified Off-Target Effects of (+)-trans-C75

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/14615481/
https://www.benchchem.com/product/b167901?utm_src=pdf-body
https://www.selleckchem.com/products/c75.html
https://www.medchemexpress.com/C75.html
https://www.selleckchem.com/products/c75.html
https://www.medchemexpress.com/C75.html
https://www.selleckchem.com/products/c75.html
https://www.selleckchem.com/products/c75.html
https://www.selleckchem.com/products/c75.html
https://www.benchchem.com/product/b167901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization
Check Availability & Pricing

Off-Target
Effect

Model System

Treatment
Details

Observed
Effect

Reference(s)

CPT-1 Activation

Human breast

Concentration

213% increase in
CPT-1 activity vs.

[5]

cancer cells not specified
control
Rodent Significant
ATP Level ) o
adipocytes/hepat  20-30 pg/mL elevation in ATP [5]
Increase
ocytes levels
Onset of

Mitochondrial

Dysfunction

HEK?293T cells

50-100 uM for 6h

mitochondrial
membrane

potential loss

[7]

Reduced Food

>95% inhibition

Mice 30 mag/kg (i.p. 2
Intake ok (ip. within 2 hours g
48% decrease in
serum free fatty
Rat model of

Attenuation of

Injury Markers

hemorrhagic

shock

Concentration

not specified

acids; 32-78%
decrease in
injury markers
(LDH, AST)

[6]

Key Experimental Protocols

1. Protocol: CPT-1 Activity Assay

o Objective: To measure the effect of C75 on carnitine palmitoyltransferase-1 (CPT-1) activity.

» Methodology: This protocol is adapted from studies in human breast cancer cells.[5]

o Cell Permeabilization: Culture cells (e.g., MCF-7) to desired confluency. Permeabilize the

cells to allow substrate access, essentially creating a system devoid of endogenous

malonyl-CoA.
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o Treatment: Incubate the permeabilized cells with varying concentrations of C75. Include a
positive control for inhibition (e.g., 20-50 uM malonyl-CoA) and a vehicle control.

o Reaction Initiation: Start the CPT-1 reaction by adding the substrate mixture containing L-
[3H]carnitine and palmitoyl-CoA.

o Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes).
o Reaction Termination: Stop the reaction by adding an acid (e.g., HCI).

o Extraction: Extract the radiolabeled palmitoylcarnitine product using an organic solvent
(e.g., butanol).

o Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
o Normalization: Normalize the CPT-1 activity to cell number or protein concentration.

2. Protocol: Assessment of Mitochondrial Dysfunction and ROS Production

e Objective: To determine if C75 induces mitochondrial damage and oxidative stress.

o Methodology: This protocol is based on experiments in HEK293T cells.[7]

o Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere. Treat
with C75 (e.g., 10-100 uM) for various time points (e.g., 6, 12, 24 hours). Include a
vehicle-treated control group.

o Measurement of Mitochondrial Membrane Potential (MMP):
» Stain cells with a potentiometric dye such as JC-1 or TMRM.

» Analyze the fluorescence using flow cytometry or fluorescence microscopy. A decrease
in the red/green fluorescence ratio (for JC-1) or overall fluorescence (for TMRM)
indicates MMP loss.

o Measurement of Reactive Oxygen Species (ROS):
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» Load cells with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein
diacetate (H2DCFDA).

» Measure the fluorescence intensity using a plate reader or flow cytometer. An increase
in fluorescence corresponds to higher ROS levels.

o Cell Viability Assay:

» Assess cell viability using a standard method like MTT, MTS, or a trypan blue exclusion
assay to correlate mitochondrial dysfunction with cell death.

Visualizations: Signaling Pathways and Workflows
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Caption: On-target vs. major off-target signaling pathways of (+)-trans-C75.
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Unexpected Experimental
Outcome with C75

Is mitochondrial function
impaired (1 ROS, | MMP)?

Hypothesis: Off-target
inhibition of mtFAS.

Action: Perform rescue with
Lipoic Acid supplement.

Phenotype Rescued?

Effect is mediated by
mtFAS inhibition.

Is fatty acid oxidation
paradoxically increased?

Hypothesis: Off-target
activation of CPT-1.

Action: Test C75 derivative
(e.g., C93) that does not
activate CPT-1.

Phenotype Absent
with C93?

Effect is mediated by Is FASN inhibition the
CPT-1 activation. sole cause?

Control Experiment:
Compare C75 treatment
to specific FASN siRNA

knockdown.

Off-target effects are
contributing significantly.

Click to download full resolution via product page

Caption: Logical workflow for troubleshooting C75's off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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